Complanadine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H40N4O |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(1R,9R,10R,16R)-16-methyl-5-[(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C32H40N4O/c1-18-11-20-14-28-26(31(15-18)23(20)5-3-9-34-31)13-21(17-33-28)27-8-7-25-29(36-27)30(37)22-12-19(2)16-32(25)24(22)6-4-10-35-32/h7-8,13,17-20,22-24,34-35H,3-6,9-12,14-16H2,1-2H3/t18-,19-,20+,22-,23-,24-,31-,32-/m1/s1 |
InChI Key |
RRPXLCVXAVGMCD-PMCZBPHQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(C=C(C=N3)C4=NC5=C(C=C4)[C@@]67C[C@@H](C[C@H]([C@H]6CCCN7)C5=O)C)[C@@]8(C1)[C@@H]2CCCN8 |
Canonical SMILES |
CC1CC2CC3=C(C=C(C=N3)C4=NC5=C(C=C4)C67CC(CC(C6CCCN7)C5=O)C)C8(C1)C2CCCN8 |
Synonyms |
complanadine B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Complanadine B
Botanical Sources: Lycopodium complanatum and Lycopodium obscurum Species
Complanadine B has been identified and isolated from two species of club moss: Lycopodium complanatum and Lycopodium obscurum. researchgate.net These plants are perennial herbs that spread through underground rhizomes, giving rise to aerial branches.
Lycopodium complanatum, commonly known as groundcedar or northern running-pine, is native to the colder, northern regions of the world, often found in dry coniferous forests. Lycopodium obscurum, or ground pine, is also widespread in temperate forests. The presence of this compound in these distinct species highlights the chemotaxonomic relationships within the Lycopodium genus. The concentration of this and other alkaloids can vary based on geographical location, season of collection, and the specific plant part utilized.
Extraction and Purification Techniques for Lycopodium Alkaloids
The isolation of specific alkaloids like this compound from plant material is a meticulous process that begins with general extraction and is followed by targeted purification. The methods are designed to separate alkaloids from a complex mixture of other plant metabolites.
Initial Extraction: The initial step involves the extraction of total alkaloids from the dried and powdered plant material. Common techniques employed for Lycopodium alkaloids include:
Solvent Extraction: This is a primary method where organic solvents are used to dissolve the alkaloids. researchgate.net Methanol or ethanol (B145695) are often chosen due to their ability to extract a broad spectrum of alkaloids. researchgate.net Acidified water can also be used, which converts the alkaloids into their salt forms, enhancing their solubility in the aqueous medium. researchgate.net
Pressurized Liquid Extraction (PLE): A more modern and efficient technique that utilizes solvents at elevated temperatures and pressures. nih.gov This method can lead to higher extraction yields in a shorter amount of time compared to traditional methods. nih.gov
Crude Extract Purification: The initial extract contains a mixture of numerous compounds. To enrich the alkaloid fraction, a preliminary purification step is often necessary.
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquids, such as an acidic aqueous solution and a non-polar organic solvent. This helps in removing fats and other non-alkaloidal impurities. researchgate.net
Solid-Phase Extraction (SPE): In this method, the crude extract is passed through a solid adsorbent material (the stationary phase) that selectively retains certain compounds. nih.gov The desired alkaloids can then be washed out (eluted) using a suitable solvent, leaving many impurities behind. nih.gov
Chromatographic Separation: Chromatography is the cornerstone of purification, separating individual compounds from the enriched alkaloid mixture based on their physical and chemical properties.
| Chromatography Technique | Principle of Separation | Typical Application for Lycopodium Alkaloids |
| Column Chromatography (CC) | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica (B1680970) gel, alumina) as a liquid mobile phase moves through the column. | Used for the initial fractionation of the crude alkaloid extract into simpler mixtures. |
| Vacuum Liquid Chromatography (VLC) | A variation of column chromatography performed under vacuum to increase the speed of separation. | Often used for rapid, large-scale fractionation of plant extracts. |
| High-Performance Liquid Chromatography (HPLC) | A highly efficient technique that uses high pressure to pass the solvent through a column packed with fine particles, allowing for high-resolution separation of complex mixtures. | Employed for the final purification of individual alkaloids, including this compound, to a high degree of purity. |
| Preparative Thin-Layer Chromatography (pTLC) | A method where the separation occurs on a thin layer of adsorbent material coated on a plate. The separated compounds are then scraped from the plate for recovery. | Suitable for small-scale purification and isolation of compounds. |
Isolation Procedures for this compound from Natural Extracts
The specific isolation of this compound was first reported as part of a study that also identified other new alkaloids from Lycopodium complanatum and L. obscurum. researchgate.net While the detailed experimental parameters are specific to the original research, the general procedure follows the principles outlined above.
The process would typically involve:
Extraction of the dried and powdered club moss with a solvent like methanol.
Acid-base partitioning to separate the basic alkaloids from neutral and acidic components.
The resulting crude alkaloid mixture is then subjected to a series of chromatographic separations. This often starts with column chromatography over silica gel or alumina, using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) to separate the alkaloids into different fractions.
Fractions containing this compound, identified by techniques like Thin-Layer Chromatography (TLC), are then combined.
Final purification is typically achieved using preparative HPLC, which provides the high resolution needed to separate structurally similar alkaloids, ultimately yielding pure this compound. researchgate.net
The structure of the isolated this compound is then confirmed through various spectroscopic methods, including 2D NMR, which provides detailed information about its molecular architecture. researchgate.net
Structural Elucidation and Stereochemical Determination
Spectroscopic Methodologies for Structural Assignment
Spectroscopic methods have been instrumental in piecing together the structural framework of Complanadine B. Techniques such as one-dimensional (¹H and ¹³C) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have provided crucial information about the connectivity of atoms and the types of functional groups present in the molecule. nih.govyoutube.comnih.govnih.gov High-resolution mass spectrometry (HRMS) has been used to determine the precise molecular weight and elemental composition, confirming its C₁₆N₂ dimeric nature. youtube.comnih.gov Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy have offered complementary data, providing insights into the presence of specific bonds and chromophores within the structure. youtube.comnih.govnih.gov The spectroscopic data obtained for synthetic samples of this compound have been reported to be identical to those of the natural product, further validating the assigned structure. youtube.com
Stereochemical Analysis and Absolute Configuration Determination
Establishing the stereochemistry, including the relative and absolute configurations of the chiral centers in this compound, is a critical aspect of its characterization. Spectroscopic methods, particularly 2D NMR techniques like NOESY experiments, have been employed to determine the relative spatial arrangement of atoms. youtube.com Crucially, single-crystal X-ray diffraction analysis has played a significant role in establishing the relative configurations and, in some cases, confirming the absolute stereochemistry of this compound or related synthetic intermediates and derivatives. nih.govnih.govyoutube.com This crystallographic data provides a definitive three-dimensional picture of the molecule.
Dimeric Architecture of this compound
This compound is characterized by its dimeric structure, formed from two linked lycodine (B1675731) units. nih.govyoutube.com It is described as an unsymmetrical dimer of lycodine. nih.govyoutube.com The dimerization creates a more complex molecular scaffold compared to monomeric Lycopodium alkaloids. This dimeric nature is a defining feature of the complanadine family.
Biosynthetic Hypotheses and Pathways for Complanadine B
Proposed Biogenetic Origin from Lysine (B10760008) and Pelletierine (B1199966)
Lycopodium alkaloids are believed to originate from the amino acid L-lysine. ub.edunih.govnih.govacs.orgosti.gov The initial step in the pathway is the decarboxylation of L-lysine to form cadaverine (B124047). ub.edunih.govnih.gov This reaction is suggested to be catalyzed by a lysine decarboxylase (LDC) enzyme. nih.govnih.gov Cadaverine then undergoes oxidative deamination, likely catalyzed by a copper amine oxidase (CAO) or primary amine oxidase (PAO), to yield 1-piperideine (B1218934), a cyclic imine considered a key precursor to Lycopodium alkaloids. ub.edunih.govnih.gov
Simultaneously, it is proposed that two molecules of malonyl-CoA are condensed to form acetonedicarboxylic acid. ub.edu The union of 1-piperideine with acetonedicarboxylic acid, followed by decarboxylation, is thought to lead to the formation of pelletierine. ub.edunih.gov This condensation step may occur via a non-enzymatic Mannich-like reaction between Δ1-piperideine and 3-oxoglutaric acid, which is a presumed hydrolysis product of the corresponding thioester derived from malonyl-CoA. nih.govacs.org However, there is also evidence suggesting that a polyketide synthase (PKS) enzyme may catalyze the condensation of the ketide with 1-piperideine. nih.govacs.org Pelletierine is considered a building block in the biosynthesis of Lycopodium alkaloids. ub.eduacs.orgosti.govacs.orgjst.go.jp
Role of Phlegmarine (B1213893) and Lycodine (B1675731) Intermediates in Biosynthesis
Pelletierine is proposed to couple with another molecule derived from the lysine pathway, specifically 4-(2-piperidyl)acetoacetate, to form phlegmarine-type Lycopodium alkaloids. ub.edunih.govacs.orgosti.gov Phlegmarine is characterized by a trans fusion at the ring junction and is considered a key intermediate from which other classes of Lycopodium alkaloids are derived. ub.edu
The phlegmarine skeleton is thought to arise from the cyclization of partially dehydrogenated derivatives of intermediates derived from the coupling of pelletierine and 4-(2-piperidyl)acetoacetate. escholarship.org Bond formation between specific carbon atoms within the phlegmarine structure is then proposed to lead to the lycodane skeleton, which contains the characteristic tetracyclic core of many Lycopodium alkaloids. ub.edunih.gov Oxidation of the piperidine (B6355638) ring within the lycodane skeleton is believed to lead to the formation of lycodine. ub.edu Lycodine is a key intermediate in the biosynthesis of complanadine B, which is a dimeric lycodine-type alkaloid. nih.govnih.gov
Postulated Dimerization Mechanisms
This compound is a dimeric Lycopodium alkaloid, meaning it is formed from the coupling of two smaller units. nih.govnih.gov Complanadine A is an unsymmetrical dimer of two lycodine units connected via a C2-C3' linkage. nih.gov It is proposed that complanadine A is formed by the union of enamine/imine tautomers derived from lycodine, followed by a series of dehydrogenations. nih.gov This proposed dimerization event is consistent with studies on the formation of other alkaloids containing a 2,3'-bipyridine (B14897) core. nih.govescholarship.org
For this compound, which is a mono-oxidized analog of complanadine A, nih.govthieme-connect.com the dimerization could occur either by the union of two lycodine units followed by oxidation, or by the union of an oxygenated lycodine variant with a non-oxygenated lycodine unit. nih.gov Synthetic studies have explored the coupling of lycodine units to form the dimeric structure. nih.govthieme-connect.comkyoto-u.ac.jpresearchgate.netnih.gov For instance, a key coupling reaction involving a pyridine (B92270) N-oxide and an aryl bromide through C-H arylation has been employed in the synthesis of complanadine A, suggesting a possible intermediacy of a mono-N-oxide in the biosynthesis of dimeric alkaloids. kyoto-u.ac.jpnih.gov
Hypothesized Oxygenation Events in the Formation of this compound from Complanadine A
This compound is structurally related to complanadine A, differing by the presence of an additional oxygen atom. nih.govthieme-connect.com It has been hypothesized that this compound may arise directly from complanadine A through an oxygenation process. nih.gov This transformation could potentially be enzyme-catalyzed. nih.gov
Synthetic efforts to achieve this transformation have involved the attempted oxygenation of complanadine A derivatives. nih.gov Studies indicate that selective oxygenation of the complanadine A skeleton is required to produce this compound, as alternative oxygenation products are possible. nih.gov The observed selectivity in biological systems to yield this compound suggests that this process is likely enzyme-mediated. nih.gov An alternative hypothesis is that the oxygenation occurs earlier in the pathway, involving the union of an oxygenated lycodine variant with a non-oxygenated lycodine unit. nih.gov
Enzymatic Considerations in Biosynthetic Transformations
The biosynthesis of Lycopodium alkaloids involves a series of enzymatic transformations. The initial decarboxylation of lysine is catalyzed by lysine decarboxylase (LDC). nih.govnih.gov The subsequent oxidative deamination of cadaverine is likely carried out by copper amine oxidase (CAO) or primary amine oxidase (PAO). nih.govnih.gov
While the condensation leading to pelletierine can potentially occur non-enzymatically, there is also evidence suggesting the involvement of polyketide synthase (PKS) enzymes in catalyzing the condensation of a ketide with 1-piperideine. nih.govacs.org The dimerization of lycodine units to form complanadines and the subsequent oxygenation to yield this compound are also likely mediated by specific enzymes, although the precise enzymes involved in these later steps have not been fully characterized. nih.gov The high selectivity observed in the formation of this compound from complanadine A in nature suggests an enzyme-controlled process. nih.gov Transcriptomic studies have aimed to identify genes encoding enzymes involved in lycodine-type alkaloid biosynthesis, including LDC, PAO, and putative cytochrome P450 enzymes, which may be involved in oxidation steps. nih.gov
Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not explicitly found in search results, but related compounds are. PubChem search for "this compound" does not yield a direct CID in the results. |
| Lysine | 5962 nih.govnih.gov |
| Pelletierine | 92987 wikidata.orgukscip.comnih.gov |
| Phlegmarine | 442494 nih.govchem960.com |
| Lycodine | 5462443 nih.gov |
| Complanadine A | 11443064 nih.govbidd.group |
| Cadaverine | 272 nih.gov |
| 1-piperideine | 145102 nih.gov |
| Malonyl-CoA | 5789 ub.edu |
| Acetonedicarboxylic acid | 545 ub.edu |
| 4-(2-piperidyl)acetoacetate | Not explicitly found in search results. |
| 3-oxoglutaric acid | 101110 nih.gov |
Data Table: Proposed Early Biosynthetic Steps of Lycopodium Alkaloids
| Step | Precursor(s) | Product(s) | Proposed Enzyme(s) |
| Decarboxylation | L-Lysine | Cadaverine | Lysine decarboxylase (LDC) |
| Oxidative Deamination | Cadaverine | 1-Piperideine | Copper amine oxidase (CAO) or Primary amine oxidase (PAO) |
| Condensation and Decarboxylation | 1-Piperideine, Acetonedicarboxylic acid (or 3-oxoglutaric acid) | Pelletierine | Potentially non-enzymatic or PKS |
| Coupling | Pelletierine, 4-(2-piperidyl)acetoacetate | Phlegmarine-type alkaloids | Not explicitly specified |
Chemical Synthesis Strategies for Complanadine B
General Principles of Lycopodium Alkaloid Total Synthesis
Lycopodium alkaloids are a diverse family of natural products characterized by unique heterocyclic frameworks, typically polyfused and bridged ring systems. rsc.orgmdpi.com Over 300 Lycopodium alkaloids have been isolated and characterized, classified into four main groups: lycopodine, lycodine (B1675731), fawcettimine, and a miscellaneous class, based on their distinct carbon skeletons. rsc.orgresearchgate.net The biosynthesis of these alkaloids is believed to originate from lysine (B10760008), leading to key intermediates such as 4-(2-piperidyl)acetoacetate and pelletierine (B1199966), which then form phlegmarine (B1213893), a crucial intermediate in the biosynthetic pathway. researchgate.netthieme-connect.com Subsequent cyclizations and rearrangements of the phlegmarine skeleton give rise to the various Lycopodium alkaloid classes. ub.eduresearchgate.net
Total synthesis efforts towards Lycopodium alkaloids often face significant challenges due to their structural complexity, including the presence of multiple stereocenters, quaternary carbons, and dense polycyclic systems. rsc.orgkyoto-u.ac.jpnih.gov Common strategies in their synthesis involve the construction of the core ring systems through various cyclization reactions, such as intramolecular Diels-Alder reactions, Mannich cyclizations, and Heck reactions. ub.edukyoto-u.ac.jpnih.govnih.govuni-muenchen.de Convergent approaches, where key fragments are synthesized separately and then coupled, are frequently employed to efficiently assemble the complex structures.
Early Synthetic Endeavors Towards the Lycodine Core
The lycodine core, a bicyclo[3.3.1]nonane system fused with a pyridine (B92270) or piperidine (B6355638) ring, is a common structural feature in the lycodine class of Lycopodium alkaloids, including complanadine B. kyoto-u.ac.jpnih.gov Early synthetic approaches towards the lycodine core laid the groundwork for the synthesis of more complex members of this class. Heathcock's synthesis of lycodine in 1982 utilized an equilibrating Mannich cyclization reaction to assemble the tricyclic DCB core in a single step. ub.edukyoto-u.ac.jp This strategy, or variations thereof, has been widely adopted in subsequent syntheses of lycodine and related compounds. ub.edukyoto-u.ac.jp Other early approaches involved tandem cyclization reactions to rapidly construct the core skeleton. ub.edukyoto-u.ac.jp
Total Synthesis of this compound
This compound is a pseudo-dimeric Lycopodium alkaloid, formally derived from two lycodine units. ub.edukyoto-u.ac.jpnih.gov Its total synthesis presents a significant challenge due to the need to construct the dimeric structure and establish the correct stereochemistry.
Convergent and Linear Synthetic Approaches
Both convergent and linear strategies have been explored for the total synthesis of this compound. ub.eduumn.edu Convergent approaches involve the synthesis of the individual lycodine or modified lycodine units, followed by a key coupling reaction to form the dimer. This strategy can be advantageous for assembling complex dimeric structures efficiently. For instance, Sarpong's synthesis of complanadine A, a closely related dimer, utilized a palladium-based coupling reaction to unite two lycodine units. ub.edu Similarly, approaches to this compound have involved coupling functionalized lycodine analogs. kyoto-u.ac.jpnih.gov
Linear approaches, on the other hand, involve building the this compound structure step-by-step from simpler precursors. While potentially less efficient for dimeric structures, linear syntheses can be effective in establishing the complex polycyclic framework.
Several total syntheses of this compound have been reported, employing diverse strategies. ub.edukyoto-u.ac.jpnih.govumn.edu These syntheses often highlight different key bond-forming reactions and methodologies to construct the intricate molecular architecture.
Here is a table summarizing some reported syntheses of complanadine A and B, highlighting the strategies and key intermediates:
| Year | Natural Product | Author(s) | Ring Construction Strategy | Overall Strategy |
| 2013 | This compound | Sarpong | D→DCBA | Convergent |
| 2013 | Complanadines A/B | Hirama/Tsukano | acyclic→CD→BA | Convergent |
| 2010 | Complanadine A | Sarpong | D→DCBA | Convergent |
| 2010 | Complanadine A | Siegel | D→C→B→A | Convergent |
Note: This table is based on information regarding syntheses of complanadine A and B, as often synthetic strategies are developed for both or are readily adaptable between the two. ub.edu
Key Bond-Forming Reactions and Methodologies
The synthesis of this compound relies on the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds to construct its complex polycyclic and dimeric structure.
Cobalt-mediated cycloaddition reactions, particularly [2+2+2] cycloadditions, have been employed in the synthesis of Lycopodium alkaloids to construct cyclic systems. ub.eduresearchgate.net Siegel's synthesis of complanadine A, for example, featured two cobalt-mediated [2+2+2] cycloaddition reactions to form the C2-C3' bipyridine moiety, a structural feature also present in this compound. ub.edunih.gov These reactions involve the coupling of alkynes and nitriles or other unsaturated partners mediated by a cobalt catalyst, providing a powerful tool for the convergent assembly of complex ring systems. researchgate.net
Palladium-catalyzed coupling reactions are indispensable tools in the synthesis of complex molecules, allowing for the formation of carbon-carbon bonds under mild conditions and with high selectivity. In the context of this compound synthesis, these reactions are particularly important for coupling the individual units or fragments and for functionalizing the aromatic pyridine rings.
C-H Arylation: Palladium-catalyzed C-H arylation reactions enable the direct coupling of an aryl or heteroaryl C-H bond with an aryl halide or equivalent. This approach is highly atom-economical as it avoids the need for pre-functionalization of both coupling partners. In the synthesis of complanadine A and B, C-H arylation has been utilized to forge the critical C2-C3' linkage between the two modified lycodine units. kyoto-u.ac.jpnih.govnih.gov Tsukano's synthesis of complanadine A featured a palladium-catalyzed C-H arylation between a bromopyridine derivative and a pyridine N-oxide. thieme-connect.comnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide, is another widely used methodology in Lycopodium alkaloid synthesis. rsc.orgkyoto-u.ac.jprhhz.netacs.org Sarpong's synthesis of complanadine A utilized a Suzuki cross-coupling between a boronic ester and a triflate to construct the dimeric framework. ub.edunih.gov This reaction is known for its tolerance of various functional groups and relatively mild reaction conditions, making it suitable for the late-stage coupling of complex intermediates. acs.org
Intramolecular Mannich Cyclizations
Intramolecular Mannich cyclization is a frequently employed strategy in the synthesis of the Lycopodium alkaloid core, including precursors to this compound. This approach is particularly useful for forming the piperidine rings within the complex tetracyclic system. ub.edu Variations of the intramolecular Mannich cyclization have been widely adopted in synthetic routes. ub.edu For instance, a biomimetic tandem 1,4-addition/Mannich cyclization/amide-ketone condensation sequence has been utilized to efficiently construct a key tetracyclic intermediate in the synthesis of complanadine A, a closely related dimer. nih.govnih.gov This highlights the power of cascade reactions in rapidly assembling complex ring systems. ub.edu
Diels-Alder Reactions for Core Ring Formation
Diels-Alder reactions have been employed in the construction of the bicyclo[3.3.1]nonane core structure found in lycodine, a monomeric unit of this compound. kyoto-u.ac.jpnih.gov This cycloaddition allows for the regioselective formation of the core skeleton. kyoto-u.ac.jpnih.gov Following the Diels-Alder reaction, subsequent steps, such as intramolecular Mizoroki-Heck reactions, are used to complete the tetracyclic framework. kyoto-u.ac.jpnih.gov The choice of diene and dienophile, as well as reaction conditions, are crucial for controlling regioselectivity and preventing undesired side reactions like double bond isomerization. kyoto-u.ac.jp
Pyrrole-to-Pyridine Molecular Editing Strategies
A notable innovation in the synthesis of pyridine-containing Lycopodium alkaloids, including complanadine A (a precursor to this compound), is the pyrrole-to-pyridine molecular editing strategy. nih.govresearchgate.netnih.govemorychem.science This approach utilizes a nucleophilic pyrrole (B145914) as a precursor to the electrophilic pyridine ring. nih.govresearchgate.netnih.gov This polarity inversion enables efficient one-pot sequences, such as Staudinger reduction, amine-ketone condensation, and Mannich-type cyclization, to rapidly build the tetracyclic core. nih.govresearchgate.netnih.gov The pyrrole group is then converted to a chloropyridine, often via a Ciamician-Dennstedt rearrangement, which can subsequently be functionalized through cross-coupling reactions like C-H arylation or Suzuki-Miyaura coupling to form the dimeric structure. nih.govresearchgate.netnih.gov This strategy significantly enhances synthetic efficiency. nih.govresearchgate.net
Stereoselective Control in this compound Synthesis
Achieving stereoselective control is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereogenic centers. ub.eduresearchgate.netnih.gov Synthetic strategies often employ chiral starting materials or auxiliaries to induce the desired stereochemistry. ub.edukyoto-u.ac.jp For example, the use of a chiral auxiliary derived from (+)-pulegone has been reported in a Diels-Alder reaction to control the stereochemistry during the formation of the phlegmarine skeleton. kyoto-u.ac.jp Diastereoselective Mannich cyclizations are also key for setting specific stereocenters in the core structure. ub.edu While significant progress has been made, achieving complete stereocontrol throughout the synthesis of such complex molecules remains a challenge.
Late-Stage Functionalization Approaches (e.g., Site-Selective Oxidation)
Late-stage functionalization strategies aim to introduce specific functional groups at advanced intermediates, streamlining the synthesis and potentially allowing access to various analogs from a common precursor. nih.govnih.govresearchgate.netresearchgate.net For the synthesis of this compound, which is a mono-oxidized analog of complanadine A, site-selective oxidation is a crucial late-stage transformation. nih.govnih.govnih.gov However, achieving selectivity in the oxidation of the bipyridine core can be challenging due to the inherent reactivity of the nitrogen atoms. nih.govescholarship.org Attempts at direct lateral oxygenation of a complanadine A derivative using reagents like SeO2 have shown selectivity for undesired positions. nih.gov Strategies involving blocking groups to direct oxidation to the desired site have been explored to overcome these selectivity issues. nih.govescholarship.org Palladium-catalyzed C-H arylation is another late-stage coupling strategy used to construct the dimeric architecture by joining lycodine units. kyoto-u.ac.jpnih.gov
Synthetic Challenges and Innovations in this compound Synthesis
The synthesis of this compound is marked by several synthetic challenges, driving the development of innovative methodologies. The construction of the complex polycyclic skeleton and the unsymmetrical C2-C3' bipyridine linkage are primary hurdles. nih.govkyoto-u.ac.jpnih.gov Achieving regioselective and stereoselective transformations throughout the synthetic route is critical. ub.eduresearchgate.netkyoto-u.ac.jp
One significant challenge lies in the functionalization of pyridine and pyridone rings, particularly achieving direct and site-selective functionalization. nih.govresearchgate.net Methods for direct lateral oxygenation of methylene (B1212753) groups adjacent to pyridones or demethoxylation of methoxypyridines are not generally available, necessitating indirect approaches. nih.gov
Innovations in this compound synthesis include the development of efficient cascade reactions, such as the tandem Michael-Mannich procedure, for rapid assembly of the core structure. ub.edu The implementation of the pyrrole-to-pyridine molecular editing strategy represents a significant advancement, offering a concise route to the pyridine-containing skeleton. nih.govresearchgate.netnih.gov Late-stage functionalization approaches, including C-H arylation and strategies to control site-selective oxidation, are continuously being refined to improve synthetic efficiency and access to this compound and its analogs. nih.govescholarship.orgkyoto-u.ac.jpnih.gov The use of transition metal-catalyzed cross-coupling reactions, such as Suzuki and Mizoroki-Heck reactions, is also central to forming key carbon-carbon bonds and assembling the dimeric structure. nih.govkyoto-u.ac.jpnih.gov
Biological Activities and Mechanistic Studies Preclinical
Neurotrophic Factor Biosynthesis Stimulation
Complanadine B has been shown to influence the production of neurotrophic factors, which are crucial for the survival, growth, and differentiation of neurons. researchgate.netms-editions.cl
Induction of Nerve Growth Factor (NGF) Production in Human Glial Cells (e.g., 1321N1 Astrocytoma Cells)
A significant finding regarding this compound is its ability to stimulate the biosynthesis of Nerve Growth Factor (NGF). Research has demonstrated that this compound can induce the secretion of neurotrophic factors, including NGF, from human astrocytoma cell lines, such as 1321N1 cells. researchgate.netnih.govkyoto-u.ac.jpresearchgate.netms-editions.clpurdue.edu Studies using semiquantitative RT-PCR have shown that this compound enhances the mRNA expression for NGF in these cells. researchgate.net This induction of NGF production in glial cells is considered a promising activity, as glial cells play a supportive role for neurons in the central nervous system. ub.edu
Promotion of Neuronal Differentiation (e.g., PC12 Cells)
Beyond stimulating NGF production, this compound has also been investigated for its effects on neuronal differentiation. Studies using PC12 cells, a cell line commonly used to model neuronal differentiation, have shown that the culture medium from 1321N1 cells treated with this compound can promote the differentiation of PC12 cells. researchgate.netkyoto-u.ac.jpresearchgate.net This suggests that the neurotrophic factors released by glial cells in response to this compound treatment can induce neuronal differentiation. researchgate.net
Cellular Assays for Evaluating NGF Induction
Various cellular assays are employed to evaluate the ability of compounds like this compound to induce NGF production and promote neuronal differentiation. A common approach involves using human 1321N1 astrocytoma cells to assess NGF production and rat PC12 cells to detect the functional outcome, such as neurite outgrowth, in response to the conditioned medium from the 1321N1 cells. researchgate.netresearchgate.net These assays can involve measuring the elongation of neuron cells in response to NGF production. researchgate.netresearchgate.net Techniques such as reverse transcription (RT)-PCR or enzyme-linked immunosorbent assay (ELISA) can be combined with phenotypic outcomes to provide quantitative results, although these methods primarily confirm intermediate biological responses like mRNA expression or protein production of NGF. researchgate.netresearchgate.net Morphological evaluation of nonlabeled cells is also explored as a method to detect the stimulation of NGF expression. researchgate.net
Exploration of Other Biological Activities
In addition to its effects on neurotrophic factors, other biological activities of this compound have been explored in preclinical settings.
Reported Anticholinesterase Activity
Some reports mention anticholinesterase activity in the context of Lycopodium alkaloids. While Huperzine A is a well-known Lycopodium alkaloid with marked anticholinesterase activity and is being studied for Alzheimer's disease, the anticholinesterase activity specifically attributed to this compound is also reported. researchgate.netcapes.gov.brresearchgate.netgazi.edu.trthieme-connect.com However, some studies on extracts containing this compound have indicated that the occurrence of anticholinesterase activity from the alkaloidal constituents was considerably lower than expected. gazi.edu.tr
Potential as a Small Molecule Lead for Neurodegenerative Disorders
Given its ability to stimulate NGF production and promote neuronal differentiation, this compound is considered to have potential as a small molecule lead compound for the development of new treatments for neurodegenerative disorders, such as Alzheimer's disease. nih.govub.edums-editions.clpurdue.eduresearchgate.netescholarship.orgescholarship.org Neurotrophin-mimic small molecules that can stimulate the synthesis of endogenous neurotrophins or enhance their actions are seen as promising alternatives to neurotrophin therapy, which faces challenges related to poor pharmacokinetic profiles. researchgate.netthieme-connect.com Natural products with neurotrophic properties, including this compound, are being investigated for their potential to ameliorate neurodegenerative conditions. researchgate.netms-editions.cl
Subject: this compound:
This article focuses on the available preclinical biological activities and mechanistic studies concerning the chemical compound this compound, strictly adhering to the provided outline.
Structure Activity Relationship Sar Investigations of Complanadine B and Its Analogs
Impact of Dimeric Structure on Biological Activity
Complanadine B is characterized by its dimeric structure, formed from two lycodine (B1675731) units. nih.govkyoto-u.ac.jp This dimeric nature appears to be a critical determinant of its biological activity, particularly its ability to stimulate NGF production. Studies comparing the activity of the dimeric complanadine A (also a lycodine dimer) and its monomeric counterpart, lycodine, have shown that the dimer exhibits significant activity, while the monomer is inactive in certain assays, such as agonizing the pain-related MrgprX2 receptor. researchgate.net This suggests that the specific arrangement and connection of the two lycodine units in the dimeric structure are essential for the observed biological effects. The pseudo-benzylic methylene (B1212753) groups present in the complanadine A skeleton are potential sites for oxygenation, which could lead to the formation of this compound. nih.gov The dimerization event, potentially involving the union of enamine/imine tautomers of lycodine, followed by dehydrogenation, is proposed as a possible biosynthetic route to dimeric Lycopodium alkaloids. nih.gov The unsymmetrical nature of complanadine A, formed from two lycodine units via a palladium-based coupling reaction, highlights the complexity of these dimeric structures and their synthesis. ub.edu
Role of Specific Functional Groups and Stereochemistry in Bioactivity
The biological activity of this compound is intricately linked to the presence and arrangement of specific functional groups and its defined stereochemistry. While detailed SAR studies specifically on this compound's functional groups are not extensively reported in the provided text, the general principles of SAR apply. The structure of a drug molecule, including the functional groups present and their stereochemical orientation, dictates its interaction with biological targets. ashp.org Modifications to functional groups can significantly impact a compound's physicochemical properties, such as solubility and ionization, which in turn affect its absorption, distribution, metabolism, and interaction with its target. ashp.org Stereochemistry, the three-dimensional arrangement of atoms, is particularly crucial as biological receptors and enzymes are often chiral and interact selectively with specific enantiomers. studysmarter.co.ukslideshare.net The observation that different enantiomers can exhibit different pharmacokinetic and pharmacodynamic behavior underscores the importance of stereochemistry in determining biological activity. slideshare.net For this compound, the specific arrangement of the nitrogen atoms, the carbonyl group, and the stereocenters within the fused ring system are likely critical for its interaction with the cellular machinery involved in NGF production.
Synthetic Analog Design for SAR Profiling
The limited availability of this compound from natural sources has made total synthesis a viable approach to obtain sufficient material for biological testing and to facilitate the design and synthesis of analogs for SAR profiling. ub.edu Synthetic strategies have been developed to access the dimeric Lycopodium alkaloids, including this compound. ub.edunih.govkyoto-u.ac.jp These synthetic routes allow for systematic structural modifications to be introduced, enabling researchers to explore the SAR. For instance, synthetic studies on complanadine A, a closely related dimer, have involved coupling of lycodine units and late-stage functionalization to create the dimeric architecture. ub.edukyoto-u.ac.jprsc.org The ability to synthesize analogs with variations in the linker region, the oxidation state, or substituents on the lycodine core is essential for understanding which parts of the molecule are critical for its NGF-inducing activity. nih.gov The synthesis of Boc-protected this compound and its subsequent deprotection to yield the natural product demonstrates the feasibility of creating modified structures for SAR studies. nih.gov
Computational and In Silico Approaches to SAR
Computational and in silico approaches play an increasingly important role in SAR investigations of complex molecules like this compound. These methods can complement traditional synthetic and biological testing by providing insights into the potential interactions of compounds with their biological targets and predicting their physicochemical properties. mdpi.comresearchgate.net While specific computational studies on this compound are not detailed in the provided text, in silico methods are generally used in SAR to:
Predict physicochemical properties: Tools can estimate properties like solubility, lipophilicity (XlogP), and molecular weight, which are important for understanding how a compound might behave in a biological system. mdpi.comuni.lunih.govnih.gov
Perform molecular docking studies: Computational docking can predict how a molecule might bind to a putative receptor or enzyme, providing clues about the key interactions involved in its activity. researchgate.netmdpi.com
Analyze structure-activity relationships: In silico tools can help correlate structural features with biological activity data, identifying potential pharmacophores (the essential structural features for activity). studysmarter.co.ukslideshare.net
Guide analog design: Computational methods can help prioritize which analogs are most likely to have desired properties before they are synthesized, saving time and resources. researchgate.net
The application of computational studies to other compound classes, such as benzamide (B126) derivatives targeting the cell division protein FtsZ, illustrates how these methods can provide preliminary insights into SAR and explain observed biological activities based on predicted properties like permeability. mdpi.com For this compound, in silico approaches could be used to model its interaction with receptors involved in NGF signaling or to predict the impact of structural modifications on its binding affinity and other relevant properties.
Current Limitations and Future Research Directions
Advancements in Stereocontrolled Synthesis and Scalability
The complex, dimeric structure of Complanadine B presents significant challenges for its laboratory synthesis, particularly in achieving high stereocontrol and scalability. Current synthetic strategies have highlighted several unsolved challenges in the functionalization of pyridines and pyridone derivatives. nih.gov For instance, general methods for direct lateral oxygenation of methylene (B1212753) groups at the C(6) position of pyridones or for the demethoxylation of 2- or 6-methoxy pyridines are not yet established. nih.gov Developing such methods would streamline the synthesis of complanadines and other pyridine-based molecules. nih.gov
Future research aims to develop more efficient and stereoselective synthetic routes. This includes exploring novel methodologies for key transformations and utilizing late-stage functionalization strategies to access this compound and its analogs from common intermediates. nih.govescholarship.org The development of scalable synthetic approaches is crucial to provide sufficient material for comprehensive biological evaluation and potential therapeutic development. ub.eduresearchgate.net
Elucidation of Complete Biosynthetic Pathways
While the biosynthesis of Lycopodium alkaloids is believed to originate from L-lysine, the complete biosynthetic pathway leading specifically to this compound is not yet fully elucidated. nih.govescholarship.orgacs.orgthieme-connect.com Proposed pathways suggest that this compound might arise from Complanadine A through an oxygenation process, potentially enzyme-catalyzed. nih.gov Alternatively, it could be formed from the union of oxygenated and non-oxygenated lycodine (B1675731) precursors. nih.gov
Future research will focus on identifying the specific enzymes and intermediates involved in the biosynthesis of this compound. This could involve genomics, transcriptomics, and metabolomics approaches to identify candidate genes encoding biosynthetic enzymes. frontiersin.orgrsc.orgfrontiersin.org Understanding the enzymatic machinery could potentially enable the development of biocatalytic or synthetic biology approaches for the sustainable production of this compound and its derivatives. frontiersin.orgfrontiersin.org
In-depth Mechanistic Studies of this compound's Biological Actions
This compound has shown significant activity in inducing nerve growth factor (NGF) production from human glial cells, suggesting potential therapeutic applications in neurodegenerative diseases. nih.govthieme-connect.comresearchgate.netescholarship.org However, the detailed molecular mechanisms underlying this activity and other potential biological effects are not yet fully understood.
Future research is needed to conduct in-depth mechanistic studies to identify the specific protein targets and cellular pathways modulated by this compound. This could involve a combination of biochemical assays, cell biology techniques, and potentially advanced methodologies like chemoproteomics to identify interacting proteins. frontiersin.org A comprehensive understanding of its mechanism of action is essential for rational drug design and the development of analogs with improved efficacy and selectivity.
Development of Novel Analogs with Enhanced Efficacy or Selectivity
The biological activity of this compound highlights its potential as a lead compound. However, like many natural products, it may have limitations in terms of potency, selectivity, or pharmacokinetic properties.
Future research will focus on the design and synthesis of novel this compound analogs. This effort will leverage insights gained from synthetic studies and mechanistic investigations to create compounds with enhanced NGF induction, improved target selectivity, or more favorable pharmacological profiles. nih.govresearchgate.netescholarship.org Structure-activity relationship (SAR) studies will be crucial in this process to understand how structural modifications impact biological activity.
Application of Advanced Methodologies in Natural Product Research
Advancements in analytical techniques, computational approaches, and biological screening methods are continuously transforming natural product research. niscpr.res.inscielo.org.mxfrontiersin.org Applying these advanced methodologies is crucial for overcoming the challenges associated with studying complex molecules like this compound.
Future research will increasingly utilize techniques such as ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS) for detailed phytochemical analysis and metabolomics. frontiersin.orgniscpr.res.in Computational methods like virtual screening and molecular modeling can aid in the identification of potential targets and the design of analogs. scielo.org.mx High-throughput screening methods will be essential for evaluating the biological activity of synthetic analogs and natural extracts. niscpr.res.in Furthermore, genome mining and synthetic biology approaches hold promise for discovering new complanadine-related compounds and developing sustainable production methods. frontiersin.orgrsc.orgfrontiersin.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results, often discussed in relation to Complanadine A. |
| Complanadine A | 11443064 nih.govbidd.group |
| Complanadine D | 16066757 nih.gov |
| Complanadine E | Not explicitly found in search results with CID. |
| Lycodine | Not explicitly found in search results with CID. |
| Huperzine A | Not explicitly found in search results with CID. |
| L-lysine | Not explicitly found in search results with CID. |
| Pelletierine (B1199966) | Not explicitly found in search results with CID. |
| Phlegmarine (B1213893) | Not explicitly found in search results with CID. |
Data Tables
Below are interactive data tables summarizing some of the research findings related to this compound and related compounds mentioned in the text.
| Compound | Effect on NGF Expression (fold increase) | Cell Line | Reference |
|---|---|---|---|
| Complanadine A | 3.9 | Human astrocytoma cells | escholarship.org |
| This compound | 2.3 | Human astrocytoma cells | escholarship.org |
| Complanadine D | 2.4 | Human astrocytoma cells | escholarship.org |
| Complanadine E | 2.8 | Human astrocytoma cells | escholarship.org |
| Transformation | Yield (%) | Reference |
|---|---|---|
| Triflate 24 to Boc-protected this compound (16) | 70 | nih.gov |
| Keto-pyridine 13a to N-oxide 15 | 85 | nih.gov |
| Chloropyridine 13b + Pinacolboronic ester 6 to Boc-Complanadine B (16) | 72 | nih.gov |
| 19c to 23 (using SeO₂) | 63 | nih.gov |
Q & A
Q. What are the key synthetic pathways for Complanadine B, and how do they inform experimental design?
this compound is synthesized via multi-step processes involving hydrogenation, deoxygenation, and oxidation. For example, compound 17 undergoes hydrogenation (H) to form intermediate 20, followed by deoxygenation (OR) to yield intermediates 19a–c. Subsequent oxidation (O) and deoxygenation steps generate Complanadine A and B . Researchers should prioritize optimizing reaction conditions (e.g., catalyst selection, solvent systems) and validate intermediates using spectroscopic techniques (NMR, MS). Early-stage studies should replicate established protocols from literature, such as Hirama’s stereoselective approach using (5R)-lycodine .
Q. How should researchers design assays to evaluate this compound’s biological activity?
this compound interacts with receptors like MRGPRX2, mediating pseudo-allergic responses. Assays should include histamine release quantification (e.g., ELISA), inflammation markers (e.g., cytokine profiling), and receptor binding studies (radioligand assays). Dose-response curves and controls (e.g., cortistatin-14 as a reference ligand) are critical. Ensure cell lines or animal models express MRGPRX2 to confirm target specificity .
Q. What statistical considerations are essential for pharmacological studies involving this compound?
Sample size calculations must account for variability in biological responses. Use pilot data to estimate effect sizes and apply power analysis (e.g., α=0.05, power=0.8). For multi-site studies, standardize protocols to minimize inter-lab variability. Reference ICGP guidelines for minimum clinically important differences and consult statisticians during experimental design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
Discrepancies in yields may arise from divergent reaction conditions (e.g., temperature, catalyst purity). Conduct comparative studies using Sarpong’s palladium-catalyzed dimerization vs. Seigel’s cobalt-mediated [2+2+2] cycloaddition. Analyze side products via HPLC and kinetic studies to identify rate-limiting steps. Transparent reporting of raw data (e.g., reaction logs, spectra) is critical for reproducibility .
Q. What methodologies optimize stereoselective synthesis of this compound’s dimeric core?
Advanced approaches include chiral auxiliary-assisted cyclization and asymmetric catalysis. For instance, Hirama’s method employs chiral HPLC to isolate (5R)-lycodine, followed by iridium-catalyzed cross-coupling. Computational modeling (DFT) can predict transition states to refine enantioselectivity. Validate stereochemistry via X-ray crystallography and NOESY .
Q. How should researchers address ethical challenges in reporting negative or inconclusive data on this compound?
Adhere to guidelines emphasizing honesty in data representation. Negative results (e.g., lack of bioactivity in certain assays) should be contextualized with methodological details (e.g., purity ≥95%, validated cell lines). Use platforms like preprints or supplementary materials to share full datasets, avoiding publication bias .
Methodological and Reporting Standards
Q. What documentation practices ensure reproducibility in this compound studies?
Maintain detailed lab notebooks with reaction parameters (time, temperature, yields), characterization data (spectra, chromatograms), and batch-specific metadata. Follow Beilstein Journal guidelines: report experimental procedures in supplements, limit main text to novel compounds, and cross-reference supporting files .
Q. How can researchers critically analyze primary literature on this compound’s mechanisms?
Use systematic reviews to assess methodological rigor (e.g., sample size, controls). Tools like SciFinder or Web of Science identify high-impact studies. For receptor interaction claims, verify ligand specificity (e.g., MRGPRX2 knockout controls) and replicate key experiments .
Q. What strategies mitigate bias in this compound’s pharmacological profiling?
Implement blinding in assay readouts and use orthogonal validation methods (e.g., SPR for binding affinity alongside functional assays). Disclose funding sources and potential conflicts of interest in publications .
Data Analysis and Interpretation
Q. How should researchers handle outliers in this compound’s bioactivity datasets?
Apply Grubbs’ test to identify statistical outliers. Investigate experimental variables (e.g., compound degradation, instrumentation drift) and repeat assays. If outliers persist, report them with contextual analysis in the discussion section .
Q. What computational tools are effective for modeling this compound’s structure-activity relationships?
Use molecular docking (AutoDock Vina) to predict binding modes with MRGPRX2. Pair with MD simulations (GROMACS) to assess stability. Validate predictions with mutagenesis studies on key receptor residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
